Cas no 301682-60-0 (ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate)

Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate is a benzofuran derivative with a complex molecular structure featuring a hydroxyl group, a 4-methylpiperidinylmethyl substituent, and an ethyl carboxylate moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly for applications requiring selective functionalization of the benzofuran core. The presence of the 4-methylpiperidine group enhances its solubility and bioavailability, while the phenyl and carboxylate groups offer versatility for further chemical modifications. Its well-defined structure and stability make it suitable for research in medicinal chemistry, where precise molecular design is critical. The compound's purity and synthetic reproducibility are key advantages for laboratory and industrial use.
ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate structure
301682-60-0 structure
Product Name:ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate
CAS No:301682-60-0
MF:C24H27NO4
MW:393.47548699379
CID:5458456
PubChem ID:2129850
Update Time:2025-11-01

ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 5-hydroxy-4-((4-methylpiperidin-1-yl)methyl)-2-phenylbenzofuran-3-carboxylate
    • ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate
    • 3-Benzofurancarboxylic acid, 5-hydroxy-4-[(4-methyl-1-piperidinyl)methyl]-2-phenyl-, ethyl ester
    • Inchi: 1S/C24H27NO4/c1-3-28-24(27)22-21-18(15-25-13-11-16(2)12-14-25)19(26)9-10-20(21)29-23(22)17-7-5-4-6-8-17/h4-10,16,26H,3,11-15H2,1-2H3
    • InChI Key: YDARBKORYFGQMH-UHFFFAOYSA-N
    • SMILES: O1C2=CC=C(O)C(CN3CCC(C)CC3)=C2C(C(OCC)=O)=C1C1=CC=CC=C1

ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate Pricemore >>

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Additional information on ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate

Introduction to Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate (CAS No. 301682-60-0)

Ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate, identified by its CAS number 301682-60-0, is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to the benzofuran class, which is well-known for its diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a hydroxyl group, a phenyl ring, and a piperidine moiety, contribute to its unique chemical properties and biological interactions.

The benzofuran scaffold is a key structural element in many bioactive molecules, often found in natural products and synthetic drugs. The hydroxyl group at the 5-position of the benzofuran ring enhances the compound's ability to participate in hydrogen bonding interactions, which is crucial for binding to biological targets. Additionally, the phenyl ring provides additional aromatic stability and can influence the compound's solubility and metabolic pathways. The piperidine group, specifically the 4-methylpiperidine moiety, introduces a basic nitrogen atom that can interact with acidic or polar moieties in biological targets, further enhancing binding affinity.

In recent years, there has been a growing interest in developing novel therapeutic agents based on benzofuran derivatives due to their demonstrated efficacy in various pharmacological applications. For instance, studies have shown that benzofuran compounds can exhibit anti-inflammatory, antioxidant, and anticancer properties. The specific modification of the benzofuran core, such as the introduction of different substituents at key positions, can significantly alter its biological activity. In the case of ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate, the combination of these substituents may confer unique properties that make it a promising candidate for further investigation.

One of the most compelling aspects of this compound is its potential as a lead molecule for drug development. The presence of multiple functional groups allows for diverse chemical modifications, enabling researchers to optimize its pharmacokinetic and pharmacodynamic properties. For example, modifications at the carboxylate ester position can influence solubility and metabolic stability, while changes to the piperidine ring can affect receptor binding affinity. These features make ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate a versatile scaffold for medicinal chemists.

Recent advancements in computational chemistry and molecular modeling have facilitated the rapid screening of potential drug candidates like ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phenyl-1-benzofuran-3-carboxylate. These techniques allow researchers to predict binding interactions with biological targets with high accuracy, thereby accelerating the drug discovery process. By leveraging these computational tools, scientists can identify optimal analogs of this compound that may exhibit enhanced potency and selectivity. This approach has been instrumental in identifying novel therapeutic agents for various diseases.

The synthesis of ethyl 5-hydroxy-4-[(4-methylpiperidin-1-yl)methyl]-2-phényl-l-benzofurán–3-carboxyle is another area of interest within the pharmaceutical industry. Efficient synthetic routes are essential for producing this compound on a scalable basis while maintaining high purity and yield. Modern synthetic methodologies often involve multi-step reactions that require careful optimization to ensure reproducibility and cost-effectiveness. Advances in catalytic processes and green chemistry have also contributed to more sustainable synthetic strategies for complex molecules like this one.

From a biological perspective, ethyl 5-hydroxy–4–[(l-piperidinemethyloxy) methyl]–2-phényl-l-benzofurán–3-carboxyle may interact with multiple targets within cells, leading to pleiotropic effects that could be exploited for therapeutic purposes. For example, it might inhibit enzymes involved in inflammatory pathways or interfere with signaling cascades that promote cancer cell growth. Understanding these interactions requires rigorous biochemical and cellular studies to elucidate the mechanisms of action.

The potential applications of ethyl 5-hydroxy–4–[(l-piperidinemethyloxy) methyl]–2-phényl-l-benzofurán–3-carboxyle extend beyond traditional therapeutic areas. Researchers are exploring its use in neurodegenerative diseases, where benzofuran derivatives have shown promise in preclinical models. Additionally, its structural features make it a candidate for developing antimicrobial agents against drug-resistant pathogens. The versatility of this compound underscores its importance as a building block for future drug discovery efforts.

In conclusion, ethyl 5-hydroxy–4–[(l-piperidinemethyloxy) methyl]–2-phényl-l-benzofurán–3-carboxyle (CAS No. 301682–60–0) is a structurally complex and biologically relevant compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it an attractive scaffold for developing novel therapeutic agents targeting various diseases. With ongoing advancements in synthetic chemistry and computational biology, this compound is poised to play a crucial role in future drug development efforts.

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